molecular formula C21H30N4O3 B2428307 1-[(1-Morpholin-4-ylcyclohexyl)methyl]-3-[3-(2-oxoazetidin-1-yl)phenyl]urea CAS No. 2224476-01-9

1-[(1-Morpholin-4-ylcyclohexyl)methyl]-3-[3-(2-oxoazetidin-1-yl)phenyl]urea

Número de catálogo B2428307
Número CAS: 2224476-01-9
Peso molecular: 386.496
Clave InChI: UYHJMVBDJSWKFJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-[(1-Morpholin-4-ylcyclohexyl)methyl]-3-[3-(2-oxoazetidin-1-yl)phenyl]urea, also known as MMV008138, is a potent and selective inhibitor of the Plasmodium falciparum protein kinase PfCLK3. This compound has gained significant attention in recent years due to its potential as a new antimalarial drug.

Mecanismo De Acción

1-[(1-Morpholin-4-ylcyclohexyl)methyl]-3-[3-(2-oxoazetidin-1-yl)phenyl]urea inhibits the activity of the protein kinase PfCLK3, which is essential for the splicing of pre-mRNA in P. falciparum. This inhibition leads to the accumulation of unspliced mRNA and ultimately disrupts the parasite's ability to produce functional proteins. This disruption ultimately leads to the death of the parasite.
Biochemical and Physiological Effects:
Studies have shown that 1-[(1-Morpholin-4-ylcyclohexyl)methyl]-3-[3-(2-oxoazetidin-1-yl)phenyl]urea has minimal toxicity towards mammalian cells, making it a promising candidate for further development as an antimalarial drug. However, further studies are needed to fully understand the biochemical and physiological effects of 1-[(1-Morpholin-4-ylcyclohexyl)methyl]-3-[3-(2-oxoazetidin-1-yl)phenyl]urea.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of 1-[(1-Morpholin-4-ylcyclohexyl)methyl]-3-[3-(2-oxoazetidin-1-yl)phenyl]urea is its potency and selectivity towards PfCLK3. This makes it an ideal tool for studying the splicing of pre-mRNA in P. falciparum. However, one limitation of 1-[(1-Morpholin-4-ylcyclohexyl)methyl]-3-[3-(2-oxoazetidin-1-yl)phenyl]urea is its low solubility in aqueous solutions, which can make it difficult to work with in certain lab experiments.

Direcciones Futuras

There are several potential future directions for 1-[(1-Morpholin-4-ylcyclohexyl)methyl]-3-[3-(2-oxoazetidin-1-yl)phenyl]urea research. One possible direction is the optimization of the synthesis method to increase the yield and purity of the compound. Another direction is the investigation of the biochemical and physiological effects of 1-[(1-Morpholin-4-ylcyclohexyl)methyl]-3-[3-(2-oxoazetidin-1-yl)phenyl]urea in more detail. Additionally, further studies are needed to evaluate the efficacy of 1-[(1-Morpholin-4-ylcyclohexyl)methyl]-3-[3-(2-oxoazetidin-1-yl)phenyl]urea in animal models of malaria. Finally, the potential of 1-[(1-Morpholin-4-ylcyclohexyl)methyl]-3-[3-(2-oxoazetidin-1-yl)phenyl]urea as a lead compound for the development of new antimalarial drugs should be explored.

Métodos De Síntesis

The synthesis of 1-[(1-Morpholin-4-ylcyclohexyl)methyl]-3-[3-(2-oxoazetidin-1-yl)phenyl]urea involves the reaction of 1-(4-morpholinyl)cyclohexanecarboxaldehyde with 3-(2-oxo-1-azetidinyl)aniline in the presence of an acid catalyst. The resulting intermediate is then treated with N,N-dimethylformamide dimethyl acetal and urea to obtain the final product. The synthesis of 1-[(1-Morpholin-4-ylcyclohexyl)methyl]-3-[3-(2-oxoazetidin-1-yl)phenyl]urea has been optimized to yield high purity and potency.

Aplicaciones Científicas De Investigación

1-[(1-Morpholin-4-ylcyclohexyl)methyl]-3-[3-(2-oxoazetidin-1-yl)phenyl]urea has been extensively studied for its potential as a new antimalarial drug. In vitro studies have shown that 1-[(1-Morpholin-4-ylcyclohexyl)methyl]-3-[3-(2-oxoazetidin-1-yl)phenyl]urea has potent activity against the asexual blood stages of P. falciparum, with an IC50 value of 0.6 nM. Furthermore, 1-[(1-Morpholin-4-ylcyclohexyl)methyl]-3-[3-(2-oxoazetidin-1-yl)phenyl]urea has been shown to be active against multidrug-resistant strains of P. falciparum.

Propiedades

IUPAC Name

1-[(1-morpholin-4-ylcyclohexyl)methyl]-3-[3-(2-oxoazetidin-1-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O3/c26-19-7-10-25(19)18-6-4-5-17(15-18)23-20(27)22-16-21(8-2-1-3-9-21)24-11-13-28-14-12-24/h4-6,15H,1-3,7-14,16H2,(H2,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYHJMVBDJSWKFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CNC(=O)NC2=CC(=CC=C2)N3CCC3=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(1-Morpholin-4-ylcyclohexyl)methyl]-3-[3-(2-oxoazetidin-1-yl)phenyl]urea

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.